molecular formula C20H24N4O2S B6449732 2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine CAS No. 2549023-21-2

2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine

Cat. No.: B6449732
CAS No.: 2549023-21-2
M. Wt: 384.5 g/mol
InChI Key: IVURSGJKBFKOPL-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine is a synthetic organic compound known for its unique structural features and diverse chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine involves multiple steps. It typically begins with the preparation of the key intermediates, such as 1,3-thiazole and octahydropyrrolo[3,4-c]pyrrole derivatives. These intermediates are then coupled with 2-(cyclopentyloxy)pyridine under specific reaction conditions, which often include catalysts, solvents, and controlled temperatures.

  • Step 1: Synthesis of 1,3-thiazole and octahydropyrrolo[3,4-c]pyrrole intermediates.

  • Step 2: Coupling reaction with 2-(cyclopentyloxy)pyridine.

  • Step 3: Purification and isolation of the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. Techniques such as flow chemistry and automation can be employed to scale up the synthesis while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine undergoes various types of chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: Gain of electrons or hydrogen atoms.

  • Substitution: Replacement of functional groups with other atoms or groups.

  • Coupling Reactions: Formation of new carbon-carbon bonds.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium on carbon (for hydrogenation reactions).

  • Solvents: Dimethyl sulfoxide, tetrahydrofuran.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be utilized as a probe to study enzyme mechanisms and protein interactions. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has shown potential as a lead compound for drug development. Its interactions with biological targets can lead to the identification of new therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as advanced polymers and coatings. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

  • Molecular Targets: Enzymes, receptors.

  • Pathways Involved: Signal transduction, metabolic pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine stands out due to its unique combination of structural features and reactivity.

Similar Compounds

  • 2-(Cyclopentyloxy)pyridine: Lacks the thiazole and octahydropyrrolo[3,4-c]pyrrole moieties.

  • 5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole: Does not contain the cyclopentyloxy and pyridine components.

Overall, the unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c25-19(14-5-6-18(22-9-14)26-17-3-1-2-4-17)23-10-15-12-24(13-16(15)11-23)20-21-7-8-27-20/h5-9,15-17H,1-4,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVURSGJKBFKOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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